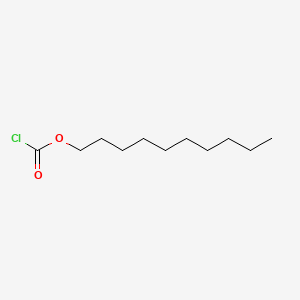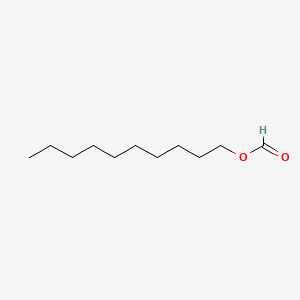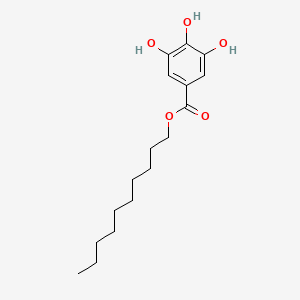
Demethylchlordimeform
Vue d'ensemble
Description
Demethylchlordimeform, also known as N’-(4-chloro-o-tolyl)-N-methylformamidine, is a chemical compound that belongs to the formamidine class of pesticides. It is a metabolite of chlordimeform, which is used as an acaricide and insecticide. This compound has been studied for its effects on octopaminergic neurotransmission and its potential use in pest control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlordimeform typically involves the demethylation of chlordimeform. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride. The reaction conditions often require controlled temperatures and anhydrous environments to ensure the successful removal of the methyl group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where chlordimeform is subjected to demethylation processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Demethylchlordimeform undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted formamidines depending on the nucleophile used.
Applications De Recherche Scientifique
Demethylchlordimeform has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the effects of formamidines on chemical reactions and mechanisms.
Biology: Research has shown that this compound affects octopaminergic neurotransmission, making it a valuable tool in neurobiological studies.
Medicine: Although not widely used in medicine, its effects on neurotransmission have potential implications for developing treatments for neurological disorders.
Mécanisme D'action
Demethylchlordimeform exerts its effects primarily through its interaction with octopamine receptors. It acts as a partial agonist of octopamine-sensitive adenylate cyclase, leading to the activation of this enzyme. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which in turn affects various physiological processes in insects. The compound’s ability to bind specifically and reversibly to octopamine receptors makes it effective in disrupting the normal functioning of the nervous system in pests .
Comparaison Avec Des Composés Similaires
Chlordimeform: The parent compound from which demethylchlordimeform is derived. It is also an acaricide and insecticide.
Formetanate: Another formamidine compound with similar pesticidal properties.
Amitraz: A formamidine pesticide used to control ticks and mites.
Uniqueness: this compound is unique in its specific interaction with octopamine receptors, making it a potent partial agonist. This specificity allows it to effectively disrupt octopaminergic neurotransmission, which is crucial for its pesticidal activity. Compared to other formamidines, this compound has a higher potency and selectivity for octopamine-sensitive adenylate cyclase .
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-methylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCHBOYMVBQHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC=NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176196 | |
| Record name | Demethylchlordimeform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21787-80-4 | |
| Record name | N-(4-Chloro-2-methylphenyl)-N′-methylmethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21787-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethylchlordimeform | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demethylchlordimeform | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















